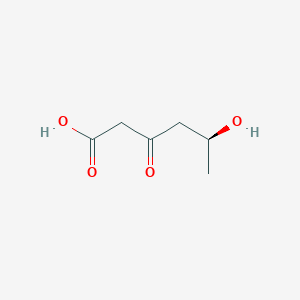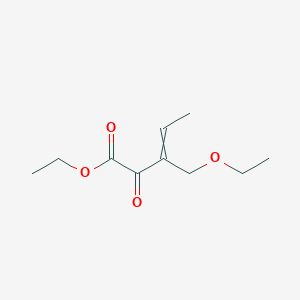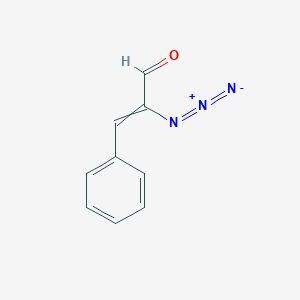
2-Azido-3-phenylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-3-phenylprop-2-enal is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor into the azido compound . This reaction is usually carried out under mild conditions and can be applied to various substrates.
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-phenylprop-2-enal are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive azido group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-3-phenylprop-2-enal can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Diazotizing Reagents:
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
2-Azido-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various chemical reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Azido-3-phenylprop-2-enal involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The azido group can also act as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enal: A precursor molecule that can be converted into 2-Azido-3-phenylprop-2-enal through diazotransfer reactions.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. This compound can undergo specific reactions that are not possible with its non-azido counterparts, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
820975-55-1 |
|---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-azido-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9(7-13)6-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
KZTQGYGRVHCTMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
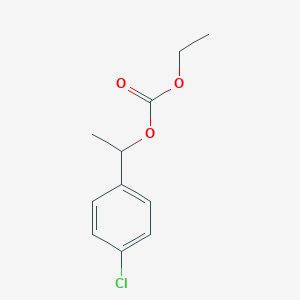
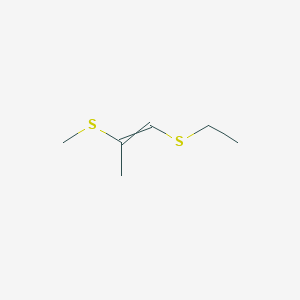
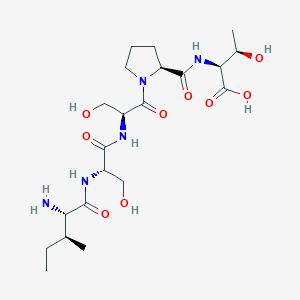
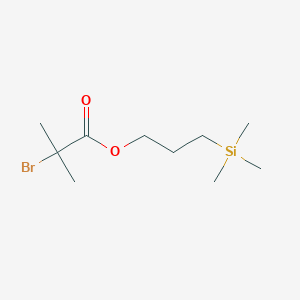
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)
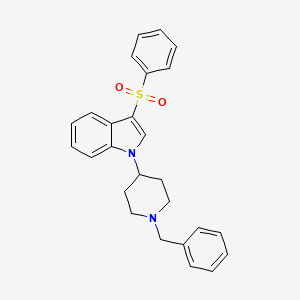
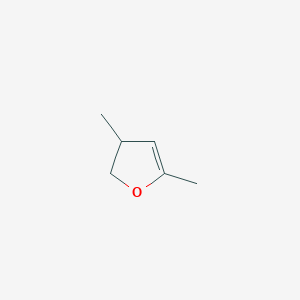
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)

